REACTION_CXSMILES
|
[CH3:1][N:2](C)CC1C=CC=CC=1.[CH3:11][O:12][C:13]1[CH:21]=[CH:20][C:16]([C:17](Cl)=[O:18])=[CH:15][CH:14]=1.C#N>C1(C)C=CC=CC=1>[CH3:11][O:12][C:13]1[CH:21]=[CH:20][C:16]([C:17]([C:1]#[N:2])=[O:18])=[CH:15][CH:14]=1
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Name
|
|
Quantity
|
135 g
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Type
|
reactant
|
Smiles
|
CN(CC1=CC=CC=C1)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)Cl)C=C1
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
-20 °C
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Type
|
CUSTOM
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Details
|
the mixture was stirred for a further 10 minutes at -20° C
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
|
did not rise above -20° C during the addition
|
Type
|
ADDITION
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Details
|
When the addition
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Type
|
DISTILLATION
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Details
|
excess hydrocyanic acid was then distilled, under a waterpump vacuum, into a cooled receiver
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from a mixture of benzene and ligroin
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C(=O)C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 128 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 79.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |